molecular formula C9H18N2O2S B12855715 cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B12855715
M. Wt: 218.32 g/mol
InChI Key: MSNAJPXMINYPPF-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole: is a complex organic compound characterized by its unique structural framework. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by the introduction of the propylsulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be advantageous for optimizing reaction efficiency and yield. Purification of the compound is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrrole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • cis-5-(Methanesulfonyl)octahydropyrrolo[3,4-b]pyrrole
  • cis-5-(Phenylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Uniqueness

cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to its specific propylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

(3aS,6aS)-5-propylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-6-8-3-4-10-9(8)7-11/h8-10H,2-7H2,1H3/t8-,9+/m0/s1

InChI Key

MSNAJPXMINYPPF-DTWKUNHWSA-N

Isomeric SMILES

CCCS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1

Canonical SMILES

CCCS(=O)(=O)N1CC2CCNC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.